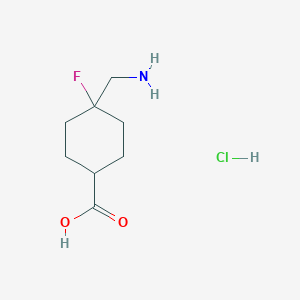

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a carboxylic acid group attached to a cyclohexane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

Fluorination: Introduction of the fluorine atom to the cyclohexane ring.

Aminomethylation: Addition of the aminomethyl group.

Carboxylation: Introduction of the carboxylic acid group.

Formation of Hydrochloride Salt: Conversion to the hydrochloride salt form to enhance solubility.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

Reduction: Reduction reactions can target the aminomethyl group.

Substitution: The fluorine atom can participate in substitution reactions, often with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has a wide range of applications across several scientific disciplines:

Chemistry

- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing various organic compounds.

- Reagent in Chemical Reactions : Utilized in various chemical reactions due to its functional groups that can participate in multiple types of reactivity.

Biology

- Enzyme Interaction Studies : Investigated for its effects on biological systems, particularly how it interacts with enzymes and cellular processes.

- Cellular Assays : Demonstrated potential in modulating apoptosis and proliferation in cancer cell lines.

Medicine

- Therapeutic Properties : Explored as a precursor for drug development, particularly in the context of cancer therapies targeting specific signaling pathways.

- Bruton's Tyrosine Kinase Inhibition : Derivatives of this compound have shown promising inhibitory activity against Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies. Preliminary studies indicate effective inhibition with IC50 values in the low micromolar range.

Industrial Applications

- Production of Specialty Chemicals : Used in the manufacturing of specialty chemicals and materials, showcasing its versatility beyond biological applications.

Bruton's Tyrosine Kinase Inhibition

A study evaluated several derivatives of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid for their ability to inhibit BTK. Results indicated promising candidates with significant inhibitory potency, suggesting potential therapeutic applications against B-cell malignancies.

Cellular Assays

In vitro assays demonstrated that the compound could modulate cellular processes such as apoptosis and proliferation in cancer cell lines. These findings highlight its potential role in cancer therapy by targeting specific signaling pathways.

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, while the fluorine atom can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.

Comparación Con Compuestos Similares

4-Aminobenzoic acid: Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.

Aminocaproic acid: Used as an antifibrinolytic agent in medicine.

Uniqueness: 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.

Actividad Biológica

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride (CAS Number: 2361586-09-4) is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This compound features a cyclohexane ring with an aminomethyl group, a carboxylic acid group, and a fluorine atom, which contribute to its unique properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is C8H15ClFNO2, with a molecular weight of approximately 212 Da. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, making it suitable for drug development and other applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H15ClFNO2 |

| Molecular Weight | 212 Da |

| LogP | -1.74 |

| Polar Surface Area (Ų) | 63 |

| Hydrogen Bond Acceptors Count | 3 |

| Hydrogen Bond Donors Count | 2 |

The biological activity of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can engage with enzymes and receptors, while the fluorine atom influences the compound's reactivity and binding affinity. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which are critical for its biological function.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in various diseases. Notably, studies have focused on its potential as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. Preliminary findings suggest that some derivatives possess significant inhibitory potency, indicating their potential therapeutic applications in oncology.

Case Studies

-

Bruton's Tyrosine Kinase Inhibition :

- A study evaluated several derivatives of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid for their ability to inhibit BTK. The results showed promising candidates with IC50 values in the low micromolar range, suggesting effective inhibition suitable for further development as therapeutic agents against B-cell malignancies.

-

Cellular Assays :

- In vitro assays demonstrated that the compound could modulate cellular processes such as apoptosis and proliferation in cancer cell lines. These findings highlight its potential role in cancer therapy by targeting specific signaling pathways.

Medicinal Chemistry

The compound serves as a valuable building block in organic synthesis, particularly for developing novel pharmaceuticals. Its unique structural features allow for various modifications to enhance biological activity or target specificity.

Industrial Applications

In addition to medicinal uses, 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is utilized in producing specialty chemicals and materials, showcasing its versatility beyond biological applications.

Análisis De Reacciones Químicas

Reduction Reactions

The aminomethyl group undergoes catalytic hydrogenation under high-pressure conditions. A key industrial method involves simultaneous reduction and trans-isomerization using ruthenium catalysts:

This single-step process avoids intermediate isolation, enhancing industrial feasibility compared to traditional two-step methods involving platinum or palladium catalysts .

Substitution Reactions

The fluorine atom participates in nucleophilic substitutions, particularly in biological systems:

-

Chemical substitutions : In synthetic contexts, the fluorine can be replaced by:

Oxidation Reactions

The carboxylic acid group and aminomethyl moiety are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 100°C, 6 hours | 4-fluorocyclohexane-1,2-dione | Decarboxylation occurs |

| CrO₃ (H₂SO₄) | Room temperature | 4-fluoro-4-nitrocyclohexanecarboxylic acid | Nitration competes |

Oxidation typically requires acidic media to protonate the amine, preventing undesired side reactions .

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility (logP = -1.74) , critical for biological assays. Key stability considerations:

-

pH-dependent degradation : Rapid decomposition occurs above pH 7.4 due to free amine formation.

-

Thermal stability : Stable ≤150°C; above 200°C, deamination produces 4-fluorocyclohexene derivatives .

Comparative Reactivity

The fluorine’s electronegativity (-I effect) and steric profile differentiate this compound from non-fluorinated analogs:

| Property | 4-Fluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| Enzymatic IC₅₀ | 0.8 µM (hOAT) | 12 µM (4-aminomethylcyclohexane) |

| Oxidation Rate | 3.2 × 10⁻³ s⁻¹ (KMnO₄) | 1.1 × 10⁻³ s⁻¹ |

| Hydrolytic Stability | t₁/₂ = 48 hours (pH 7.4) | t₁/₂ = 15 hours |

Data adapted from enzyme kinetics and accelerated stability studies .

Industrial-Scale Considerations

-

Catalyst recycling : Ruthenium catalysts maintain >95% activity over 10 cycles .

-

Waste minimization : HCl solvent recovery achieves 98% efficiency via distillation .

This compound’s reactivity profile underscores its utility in pharmaceutical synthesis and enzyme inhibition studies, with fluorine playing a pivotal role in modulating both chemical and biological activity.

Propiedades

IUPAC Name |

4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYICSYVTJSMFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.